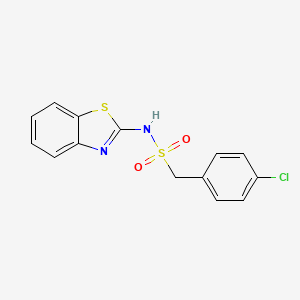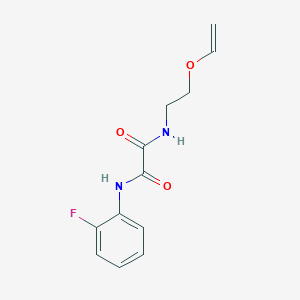![molecular formula C20H24N2O2 B5240372 4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide](/img/structure/B5240372.png)
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a methylanilino group, and an oxoethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-(2-methylanilino)-2-oxoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-butyl)-2-methylaniline
- 4-tert-butyl-N-[2-[3-(methanesulfonamido)-4-methylanilino]-2-oxoethyl]benzamide
- 2,4,6-Tri-tert-butyl-N-methylaniline
Uniqueness
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide is unique due to its specific structural features, such as the combination of tert-butyl, methylanilino, and oxoethyl groups. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-7-5-6-8-17(14)22-18(23)13-21-19(24)15-9-11-16(12-10-15)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDWUAORIGEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5240295.png)
![dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B5240310.png)
![N-(sec-butyl)-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5240320.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(3-fluoro-4-methylbenzyl)propanamide](/img/structure/B5240323.png)
![(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5240327.png)
![4-bromo-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240335.png)

![{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5240360.png)


![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5240389.png)
![3-benzyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5240397.png)

![2-{[3-(1-hydroxyethyl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5240415.png)
